molecular formula C11H22N6O4S2 B590265 1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine-d6 CAS No. 1331643-21-0

1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine-d6

Cat. No. B590265
CAS RN: 1331643-21-0
M. Wt: 372.492
InChI Key: VWZXRGJMLLSQBK-ODXXXMCBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as Ranitidine Impurity J, has the empirical formula C11H22N6O4S2 and a molecular weight of 366.46 . It is an impurity of Ranitidine , a commonly used drug to treat and prevent ulcers in the stomach and intestines.


Molecular Structure Analysis

The InChI notation for this compound is 1S/C11H22N6O4S2/c1-12-10(7-16(18)19)14-3-5-22-9-23-6-4-15-11(13-2)8-17(20)21/h7-8,12-15H,3-6,9H2,1-2H3 . This provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 366.46 . It is a certified reference material and pharmaceutical secondary standard . The storage temperature is 2-8°C .

Safety and Hazards

The compound is classified as a Combustible Solid . It has a WGK of 3 , indicating that it poses a high hazard to water. The flash point is not applicable . It may cause serious eye damage or irritation .

Future Directions

Given that this compound is an impurity of Ranitidine , future research could focus on methods to minimize its formation during the synthesis of Ranitidine. Additionally, studies could investigate the potential effects of this impurity on the safety and efficacy of Ranitidine.

properties

CAS RN

1331643-21-0

Product Name

1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine-d6

Molecular Formula

C11H22N6O4S2

Molecular Weight

372.492

IUPAC Name

(Z)-2-nitro-1-N-[2-[2-[[(E)-2-nitro-1-(trideuteriomethylamino)ethenyl]amino]ethylsulfanylmethylsulfanyl]ethyl]-1-N/'-(trideuteriomethyl)ethene-1,1-diamine

InChI

InChI=1S/C11H22N6O4S2/c1-12-10(7-16(18)19)14-3-5-22-9-23-6-4-15-11(13-2)8-17(20)21/h7-8,12-15H,3-6,9H2,1-2H3/b10-7-,11-8+/i1D3,2D3

InChI Key

VWZXRGJMLLSQBK-ODXXXMCBSA-N

SMILES

CNC(=C[N+](=O)[O-])NCCSCSCCNC(=C[N+](=O)[O-])NC

synonyms

Ranitidine Impurity J-d6; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.